Cas no 1016721-21-3 (2-bromo-5-fluoro-N-hydroxybenzamide)

2-bromo-5-fluoro-N-hydroxybenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 2-bromo-5-fluoro-N-hydroxy-
- 2-bromo-5-fluoro-N-hydroxybenzamide
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- Inchi: 1S/C7H5BrFNO2/c8-6-2-1-4(9)3-5(6)7(11)10-12/h1-3,12H,(H,10,11)
- InChI Key: KBUSXGMFBYLCNX-UHFFFAOYSA-N
- SMILES: C(NO)(=O)C1=CC(F)=CC=C1Br
2-bromo-5-fluoro-N-hydroxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414412-5g |
2-Bromo-5-fluoro-n-hydroxybenzamide |
1016721-21-3 | 95% | 5g |
¥17808 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414412-2.5g |
2-Bromo-5-fluoro-n-hydroxybenzamide |
1016721-21-3 | 95% | 2.5g |
¥12043 | 2023-04-17 | |
Enamine | EN300-1294311-100mg |
2-bromo-5-fluoro-N-hydroxybenzamide |
1016721-21-3 | 100mg |
$238.0 | 2023-09-30 | ||
Enamine | EN300-1294311-1000mg |
2-bromo-5-fluoro-N-hydroxybenzamide |
1016721-21-3 | 1000mg |
$271.0 | 2023-09-30 | ||
Enamine | EN300-1294311-2500mg |
2-bromo-5-fluoro-N-hydroxybenzamide |
1016721-21-3 | 2500mg |
$529.0 | 2023-09-30 | ||
Enamine | EN300-1294311-0.25g |
2-bromo-5-fluoro-N-hydroxybenzamide |
1016721-21-3 | 0.25g |
$670.0 | 2023-06-06 | ||
Enamine | EN300-1294311-2.5g |
2-bromo-5-fluoro-N-hydroxybenzamide |
1016721-21-3 | 2.5g |
$1428.0 | 2023-06-06 | ||
Enamine | EN300-1294311-5.0g |
2-bromo-5-fluoro-N-hydroxybenzamide |
1016721-21-3 | 5g |
$2110.0 | 2023-06-06 | ||
Ambeed | A1035026-1g |
2-Bromo-5-fluoro-n-hydroxybenzamide |
1016721-21-3 | 95% | 1g |
$284.0 | 2023-09-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01007715-5g |
2-Bromo-5-fluoro-n-hydroxybenzamide |
1016721-21-3 | 95% | 5g |
¥5656.0 | 2023-02-27 |
2-bromo-5-fluoro-N-hydroxybenzamide Related Literature
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
Additional information on 2-bromo-5-fluoro-N-hydroxybenzamide
Professional Introduction to 2-bromo-5-fluoro-N-hydroxybenzamide (CAS No. 1016721-21-3)
2-bromo-5-fluoro-N-hydroxybenzamide is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1016721-21-3, has garnered considerable attention due to its potential applications in drug development and molecular biology. The presence of both bromo and fluoro substituents, along with the hydroxybenzamide moiety, makes it a versatile intermediate for synthesizing various bioactive molecules.
The compound's structure, featuring a benzene ring substituted with a bromine atom at the 2-position and a fluorine atom at the 5-position, combined with an N-hydroxybenzamide group, imparts specific electronic and steric properties. These characteristics are crucial for its role in medicinal chemistry, particularly in the design of inhibitors and modulators targeting enzyme systems. The N-hydroxybenzamide group is particularly notable for its ability to enhance binding affinity and selectivity in drug candidates.
Recent advancements in the field of chemical biology have highlighted the importance of fluorinated aromatic compounds in developing novel therapeutic agents. The fluorine atom in 2-bromo-5-fluoro-N-hydroxybenzamide contributes to increased metabolic stability and improved pharmacokinetic profiles, making it an attractive scaffold for drug design. Studies have demonstrated that such compounds can exhibit potent activity against various biological targets, including kinases and proteases.
In particular, the 2-bromo-5-fluoro-N-hydroxybenzamide derivative has been explored in the context of inhibiting inflammatory pathways. Research indicates that modifications at the bromo and fluoro positions can fine-tune the compound's interaction with specific enzymes involved in inflammation, such as COX-2 and LOX. This has led to the development of promising lead compounds for treating chronic inflammatory diseases.
The hydroxybenzamide moiety is another key feature that contributes to the compound's bioactivity. This group is known to enhance solubility and bioavailability, which are critical factors for drug efficacy. Additionally, hydroxybenzamides have been shown to exhibit inhibitory effects on certain bacterial enzymes, making them valuable candidates for antimicrobial applications.
Current research is also focusing on the synthesis of analogs of 2-bromo-5-fluoro-N-hydroxybenzamide to optimize their pharmacological properties. By systematically varying substituents on the benzene ring, scientists aim to identify compounds with enhanced potency, selectivity, and reduced toxicity. Computational modeling and high-throughput screening techniques are being employed to accelerate this process.
The impact of these studies extends beyond academic research. Pharmaceutical companies are increasingly interested in fluorinated benzamides due to their potential as drug candidates. The compound's structural features make it a suitable candidate for further development into therapeutic agents targeting neurological disorders, cancer, and infectious diseases.
Moreover, the role of 2-bromo-5-fluoro-N-hydroxybenzamide in chemical biology extends to its use as a tool compound for studying enzyme mechanisms. Its ability to interact with specific enzymes allows researchers to gain insights into biological pathways and develop new strategies for modulating these pathways.
In conclusion, 2-bromo-5-fluoro-N-hydroxybenzamide (CAS No. 1016721-21-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, particularly those targeting inflammatory and neurological disorders. Ongoing research continues to uncover new applications and derivatives of this compound, underscoring its importance in advancing drug discovery efforts.
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